![molecular formula C8H11ClO4S B13257685 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride](/img/structure/B13257685.png)
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₁ClO₄S and a molecular weight of 238.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride typically involves the reaction of furan derivatives with sulfonyl chloride reagents. One common method includes the reaction of 5-hydroxymethylfuran with propan-2-ol in the presence of a base to form the intermediate 5-[(Propan-2-yloxy)methyl]furan. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)furan-2-sulfonyl chloride
- 5-(Ethoxymethyl)furan-2-sulfonyl chloride
- 5-(Chlorosulfonyl)furan-2-carboxylic acid
Comparison
Compared to similar compounds, 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride is unique due to its specific alkoxy substituent, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable for specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
Molecular Formula |
C8H11ClO4S |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
5-(propan-2-yloxymethyl)furan-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-6(2)12-5-7-3-4-8(13-7)14(9,10)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
GPEFMHIAQLZTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



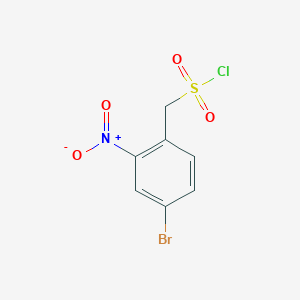
![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B13257610.png)
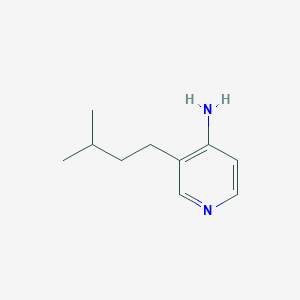
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid](/img/structure/B13257623.png)

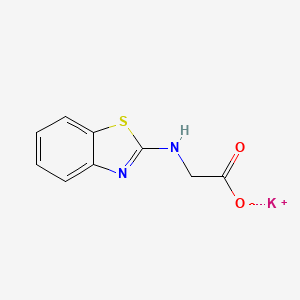
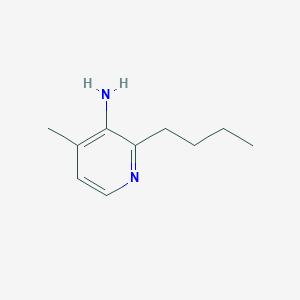

![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine](/img/structure/B13257669.png)
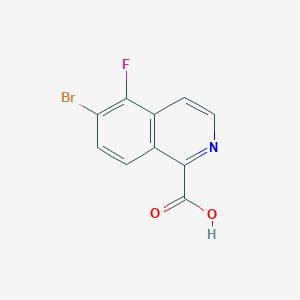
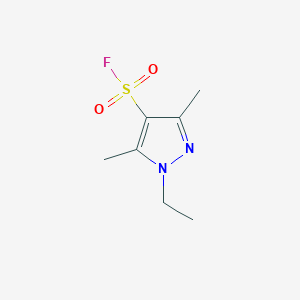
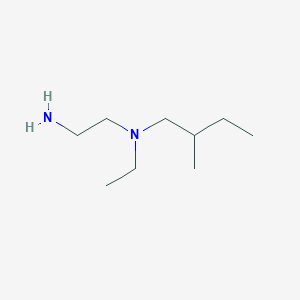
![2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13257679.png)
